molecular formula C18H18N4O B2592006 6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one CAS No. 898651-27-9

6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2592006
CAS No.: 898651-27-9
M. Wt: 306.369
InChI Key: ITFSJHDNCFFTHR-UHFFFAOYSA-N
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Description

6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a 1,2,4-triazine ring substituted with a 4-methylbenzyl group and an o-tolylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-methylbenzyl and o-tolylamino groups can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzaldehyde or benzoic acid derivatives, while reduction of the triazine ring can produce dihydrotriazine compounds.

Scientific Research Applications

6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methylbenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one: Similar structure but with a p-tolylamino group instead of an o-tolylamino group.

    6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one: Similar structure but with an m-tolylamino group instead of an o-tolylamino group.

    6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one: Similar structure but with a phenylamino group instead of an o-tolylamino group.

Uniqueness

The uniqueness of 6-(4-methylbenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the 4-methylbenzyl and o-tolylamino groups provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(2-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-7-9-14(10-8-12)11-16-17(23)20-18(22-21-16)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFSJHDNCFFTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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